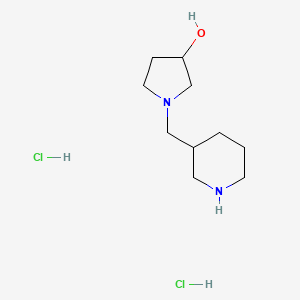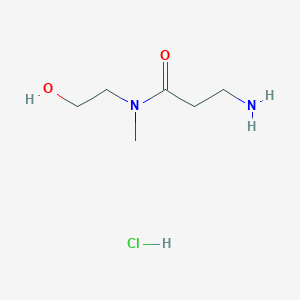
Ethyl 3-(cyclopropylamino)-2-methylpropanoate
Descripción general
Descripción
Ethyl 3-(cyclopropylamino)-2-methylpropanoate is a chemical compound with the empirical formula C9H17NO2 and a molecular weight of 171.24 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of this compound is O=C(OCC)C©CNC1CC1 . The InChI representation is 1S/C9H17NO2/c1-3-12-9(11)7(2)6-10-8-4-5-8/h7-8,10H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not found in the searched resources.Aplicaciones Científicas De Investigación
Cyclopropane Derivatives in Chemical Synthesis
Cyclopropane derivatives are valuable in chemical synthesis due to their reactivity and potential to create complex molecular structures. For example, the formation of cyclopropane derivatives in the Blaise rearrangement demonstrates the versatility of these compounds in synthetic organic chemistry, providing pathways to synthesize phenyl- and methyl-substituted cyclopropanecarboxylates, which have potential applications in the development of new materials and pharmaceuticals (Abe & Suehiro, 1982).
Biological Evaluation and Pharmacological Applications
The synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety illustrate the pharmacological relevance of these compounds. Such derivatives have been identified as effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders (Boztaş et al., 2019).
Ethylene Response Inhibition in Plants
Research on inhibitors of ethylene responses in plants, particularly through compounds like 1-Methylcyclopropene (1-MCP), provides insights into the use of cyclopropane derivatives in agriculture to extend the shelf life of fruits and vegetables. These compounds bind to the ethylene receptor, blocking its action and delaying ripening and senescence processes in ethylene-sensitive plant tissues (Sisler & Serek, 1997).
Advanced Materials and Sensing Technologies
The development of nonconjugated biocompatible macromolecular luminogens incorporating cyclopropyl-related structures for sensing and removals of heavy metals like Fe(III) and Cu(II) demonstrates the potential of cyclopropane derivatives in creating advanced materials for environmental monitoring and remediation. These materials exhibit unique fluorescence properties and high adsorption capacities for metal ions, making them suitable for detecting and removing pollutants from water sources (Dutta et al., 2020).
Propiedades
IUPAC Name |
ethyl 3-(cyclopropylamino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)7(2)6-10-8-4-5-8/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPJTQFHFDIHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





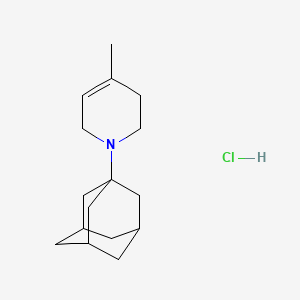


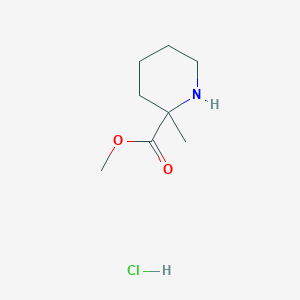


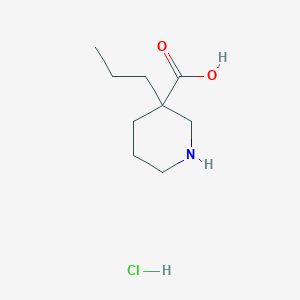
![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)
